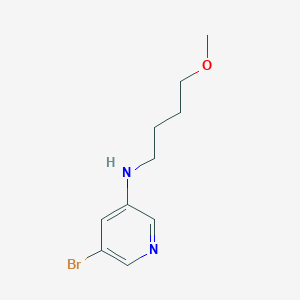![molecular formula C10H17F3N2O B6647661 2-[(3-methylcyclopentyl)amino]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B6647661.png)
2-[(3-methylcyclopentyl)amino]-N-(2,2,2-trifluoroethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-methylcyclopentyl)amino]-N-(2,2,2-trifluoroethyl)acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and biology. This compound has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-[(3-methylcyclopentyl)amino]-N-(2,2,2-trifluoroethyl)acetamide is not fully understood. However, it has been found to act as an inhibitor of voltage-gated sodium channels, which are important in the generation and propagation of action potentials in neurons. By inhibiting these channels, this compound may reduce the excitability of neurons and thereby exert its pharmacological effects.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells in vitro and in vivo, and may therefore have potential as an anticancer drug. It has also been found to reduce the frequency and severity of seizures in animal models, and may therefore have potential as an antiepileptic drug. Additionally, it has been found to reduce pain in animal models, and may therefore have potential as a painkiller.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(3-methylcyclopentyl)amino]-N-(2,2,2-trifluoroethyl)acetamide in lab experiments is its potential as a pharmacological tool for studying the role of voltage-gated sodium channels in various physiological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[(3-methylcyclopentyl)amino]-N-(2,2,2-trifluoroethyl)acetamide. One area of research could focus on the development of more potent and selective inhibitors of voltage-gated sodium channels for use as potential drugs for the treatment of various diseases. Another area of research could focus on the development of new synthetic methods for the preparation of this compound and related analogs. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and its potential applications in various fields of medicine and biology.
Synthesemethoden
The synthesis of 2-[(3-methylcyclopentyl)amino]-N-(2,2,2-trifluoroethyl)acetamide has been achieved using various methods. One method involves the reaction of 3-methylcyclopentanone with trifluoroacetyl chloride to form 3-methylcyclopentanone trifluoroacetyl chloride. This intermediate is then reacted with methylamine to form the desired product, this compound. Another method involves the reaction of 3-methylcyclopentanone with trifluoroacetic anhydride to form 3-methylcyclopentanone trifluoroacetate. This intermediate is then reacted with methylamine to form the desired product.
Wissenschaftliche Forschungsanwendungen
2-[(3-methylcyclopentyl)amino]-N-(2,2,2-trifluoroethyl)acetamide has been studied for its potential applications in medicine and biology. One area of research has focused on its use as a potential drug for the treatment of various diseases. For example, it has been found to exhibit antitumor activity in vitro and in vivo, and may therefore have potential as an anticancer drug. It has also been found to exhibit anticonvulsant activity, and may therefore have potential as an antiepileptic drug. Additionally, it has been found to exhibit analgesic activity, and may therefore have potential as a painkiller.
Eigenschaften
IUPAC Name |
2-[(3-methylcyclopentyl)amino]-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O/c1-7-2-3-8(4-7)14-5-9(16)15-6-10(11,12)13/h7-8,14H,2-6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBDJUXHXUYHMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)NCC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-(2-Ethyl-1,3-thiazol-4-yl)acetyl]-methylamino]acetic acid](/img/structure/B6647591.png)
![2-[[2-(Methoxymethyl)-1,3-thiazole-4-carbonyl]amino]acetic acid](/img/structure/B6647597.png)

![N-[[1-(3-fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B6647609.png)

![N-[(1-hydroxycyclobutyl)methyl]quinoxaline-2-carboxamide](/img/structure/B6647619.png)
![3-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B6647624.png)
![1-[(2,5-Dichlorophenyl)methyl]-3-methylbenzimidazol-2-one](/img/structure/B6647650.png)
![5-[(3-Methylsulfanylanilino)methyl]furan-2-carbonitrile](/img/structure/B6647657.png)
![1-[(5-Bromopyridin-3-yl)amino]propan-2-ol](/img/structure/B6647659.png)
![N-[2-(1H-imidazol-2-yl)ethyl]-1-propylsulfonylpyrrolidine-2-carboxamide](/img/structure/B6647676.png)


